(4Z,7Z)-deca-4,7-dienoic acid
Overview
Description
(4Z,7Z)-deca-4,7-dienoic acid is an unsaturated fatty acid with a molecular formula of C10H16O2. It is characterized by the presence of two double bonds at the 4th and 7th positions in the Z (cis) configuration. This compound is part of a broader class of unsaturated fatty acids, which are known for their various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z)-deca-4,7-dienoic acid typically involves the reduction of a 10-halo-3,6-decadiyne to form a (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into this compound . This process can be carried out under mild conditions without the need for protecting groups, making it efficient and high-yielding.
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced chromatographic techniques such as Ultra Performance Liquid Chromatography (UPLC) with Charged Surface Hybrid (CSH) technology. This allows for the separation and purification of the compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions
(4Z,7Z)-deca-4,7-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated fatty acids.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, ozone
Reducing agents: Hydrogen gas, palladium catalyst
Halogenating agents: Bromine, chlorine
Major Products Formed
The major products formed from these reactions include epoxides, diols, and halogenated derivatives, which can be further transformed into various functionalized fatty acids .
Scientific Research Applications
(4Z,7Z)-deca-4,7-dienoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is studied for its role in cellular signaling and membrane structure.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of inflammatory diseases and metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a component in specialty lubricants
Mechanism of Action
The mechanism of action of (4Z,7Z)-deca-4,7-dienoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and metabolism .
Comparison with Similar Compounds
Similar Compounds
(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid:
(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid:
Uniqueness
(4Z,7Z)-deca-4,7-dienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Unlike DHA and EPA, which have multiple double bonds, this compound has only two, making it a simpler model for studying the effects of unsaturation on fatty acid behavior .
Properties
IUPAC Name |
(4Z,7Z)-deca-4,7-dienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)/b4-3-,7-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQVVSKJFRPIIP-CWWKMNTPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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